ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C23H31NO5 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.22022309 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
Research into compounds structurally related to ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate, such as the study by Raghuvarman et al. (2014), provides foundational knowledge on molecular conformation, which is essential for understanding reactivity and interaction potentials. Their work on crystal structures of related piperidine derivatives demonstrates the importance of conformation in chemical behavior and properties, which can influence the development of new materials and drugs (Raghuvarman et al., 2014).
Synthesis and Polymerization
The synthesis and polymerization of related carboxylates, as reported by Drujon et al. (1993), underscore the versatility of these compounds in forming polymers with desirable physical properties, such as optical clarity and thermal stability. This research is crucial for developing new materials with specific applications in industries ranging from optics to electronics (Drujon et al., 1993).
Chemical Synthesis
The work by Zhu et al. (2003) on the phosphine-catalyzed annulation of ethyl 2-methyl-2,3-butadienoate exemplifies the synthetic utility of related compounds in organic chemistry. Their development of novel annulation reactions contributes to the broader repertoire of synthetic methods, enabling the efficient construction of complex molecules for pharmaceuticals, agrochemicals, and materials science (Zhu et al., 2003).
Drug Metabolism Studies
Although excluding direct applications in drug use, dosage, and side effects, understanding the metabolic pathways of related compounds, such as CPT-11 hydrolysis by human liver carboxylesterase, as investigated by Humerickhouse et al. (2000), is vital for the development of safer and more effective therapeutic agents. This research sheds light on enzymatic activities crucial for drug metabolism and the role of specific enzymes in activating prodrugs, highlighting the importance of metabolism in drug design and therapy (Humerickhouse et al., 2000).
Antimicrobial Applications
The study by Al-Etaibi et al. (2014) on the synthesis, characterization, and antimicrobial activity of new azo pyridone disperse dyes on polyester fabric demonstrates the potential of related chemical compounds in creating materials with built-in antimicrobial properties. Such research is crucial for the development of medical textiles, coatings, and other materials where antimicrobial characteristics are desired (Al-Etaibi et al., 2014).
Properties
IUPAC Name |
ethyl 1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-4-(3-phenylpropyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO5/c1-3-27-22(26)23(11-7-10-19-8-5-4-6-9-19)12-14-24(15-13-23)21(25)20-18(2)28-16-17-29-20/h4-6,8-9H,3,7,10-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYCIPVCNWNXND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C(OCCO2)C)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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